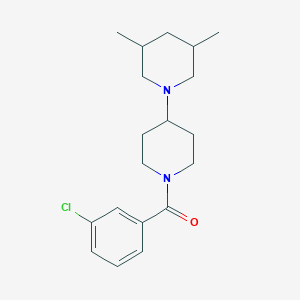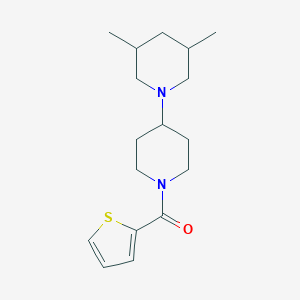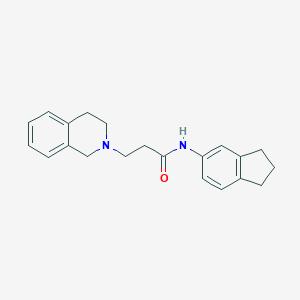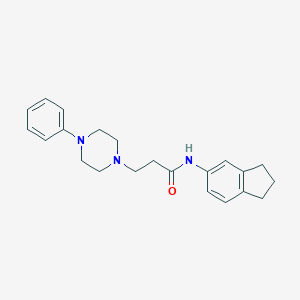![molecular formula C17H25N3O3S B247206 N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide, commonly known as NPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPS is a white crystalline solid that is soluble in water and organic solvents. It is a potent inhibitor of protein kinases, which play a crucial role in cell signaling pathways.
Mechanism of Action
NPS works by inhibiting protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting protein kinases, NPS disrupts the signaling pathways that are essential for the growth and survival of cancer cells and neurons.
Biochemical and Physiological Effects:
NPS has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that NPS inhibits the activity of several protein kinases, including AKT, ERK, and JNK. Additionally, NPS has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using NPS in lab experiments is its potent inhibitory activity against protein kinases. This makes it a valuable tool for studying the role of protein kinases in various biological processes. However, one of the limitations of using NPS is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on NPS. One area of research is the development of more potent and selective inhibitors of specific protein kinases. Additionally, further studies are needed to investigate the potential applications of NPS in the treatment of various neurological disorders. Finally, research is needed to investigate the potential toxicity of NPS and to develop strategies to mitigate its toxicity in lab experiments.
Synthesis Methods
The synthesis of NPS involves a series of chemical reactions, starting from the reaction of piperidine with 4-chlorobenzenesulfonyl chloride to obtain 4-(1-piperidinyl)benzenesulfonyl chloride. The resulting compound is then reacted with 4-aminophenylacetic acid to obtain NPS.
Scientific Research Applications
NPS has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is cancer treatment, where NPS has been shown to inhibit the growth of cancer cells by targeting specific protein kinases. Additionally, NPS has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide |
|---|---|
Molecular Formula |
C17H25N3O3S |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C17H25N3O3S/c1-14(21)18-15-4-6-17(7-5-15)24(22,23)20-12-8-16(9-13-20)19-10-2-3-11-19/h4-7,16H,2-3,8-13H2,1H3,(H,18,21) |
InChI Key |
VUVYWKWBSZCPQG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Naphthalen-2-yloxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B247123.png)



![4-[1-(2-Thienylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B247128.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247130.png)
![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)


![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B247143.png)

![N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247152.png)